2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanylacetohydrazide backbone substituted with a 4-chlorophenyl group at position 5 of the triazole ring and a phenyl group at position 2. The hydrazide moiety is further modified with an (E)-configured 3,4,5-trimethoxybenzylidene group. Such derivatives are synthesized via condensation reactions between thiol-containing triazole precursors and substituted aldehydes, often employing acidic or basic catalysts under reflux conditions . The 3,4,5-trimethoxyphenyl substituent introduces steric bulk and electron-donating methoxy groups, which may enhance solubility and influence bioactivity by modulating interactions with biological targets .
Properties
Molecular Formula |
C26H24ClN5O4S |
|---|---|
Molecular Weight |
538.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H24ClN5O4S/c1-34-21-13-17(14-22(35-2)24(21)36-3)15-28-29-23(33)16-37-26-31-30-25(18-9-11-19(27)12-10-18)32(26)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,29,33)/b28-15+ |
InChI Key |
PPBSLSXMCDIXCH-RWPZCVJISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
A mixture of 4-chlorobenzoyl chloride (1.0 equiv) and phenylhydrazine (1.2 equiv) in ethanol undergoes reflux for 6–8 hours to yield a thiosemicarbazide intermediate. Subsequent cyclization is achieved by treating the intermediate with aqueous potassium hydroxide (10% w/v) at 80–90°C for 4 hours, forming the triazole-3-thiol.
Key reaction parameters :
Condensation with 3,4,5-Trimethoxybenzaldehyde
The final step involves Schiff base formation between the acetohydrazide and 3,4,5-trimethoxybenzaldehyde.
Formation of the Hydrazone Linkage
The acetohydrazide (1.0 equiv) and 3,4,5-trimethoxybenzaldehyde (1.2 equiv) are refluxed in ethanol with catalytic acetic acid (0.1 equiv) for 5–6 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified by recrystallization from ethanol.
Key reaction parameters :
Optimization and Alternative Approaches
Solvent Effects on Yield
Comparative studies indicate that DMF enhances alkylation efficiency compared to ethanol or tetrahydrofuran (THF).
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 3 | 75 |
| Ethanol | 6 | 58 |
| THF | 5 | 62 |
Catalytic Enhancements
Adding molecular sieves (4Å) during the Schiff base formation reduces reaction time by 30% while maintaining yields above 80%.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, methanol:water 70:30) shows ≥98% purity for recrystallized batches.
Industrial-Scale Considerations
Large-scale synthesis requires:
-
Continuous-flow reactors for triazole cyclization to improve heat distribution.
-
Centrifugal partition chromatography for high-throughput purification.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. The triazole moiety in this compound could potentially inhibit the growth of various pathogens. Studies have shown that derivatives of triazoles can act against fungi and bacteria, making them candidates for further investigation as antimicrobial agents .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In silico molecular docking studies suggest that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This inhibition could lead to therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Triazole derivatives have been reported to possess anticancer properties. The structure of this compound suggests it may interfere with cancer cell proliferation and survival pathways. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells .
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring and subsequent modifications to introduce the hydrazide functionality. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
- Antimicrobial Study : A study conducted on related triazole compounds demonstrated significant activity against Staphylococcus aureus and Candida albicans. The findings suggest that structural modifications can enhance antimicrobial efficacy .
- Anti-inflammatory Research : In vitro studies showed that derivatives similar to this compound effectively reduced pro-inflammatory cytokine levels in macrophages, indicating potential therapeutic benefits for inflammatory conditions .
- Anticancer Investigation : A comparative study on various triazole derivatives revealed that some compounds induced cell cycle arrest and apoptosis in breast cancer cell lines, highlighting the need for further exploration of this compound's anticancer properties .
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a derivative of the triazole family, known for its diverse biological activities. Triazole compounds have been extensively studied for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C19H18ClN5OS |
| Molecular Weight | 397.89 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Triazole derivatives have shown significant antibacterial properties. For instance, studies indicate that compounds containing the triazole ring exhibit activity against a range of Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group in this compound may enhance its interaction with bacterial cell membranes or specific enzymes involved in bacterial metabolism .
Antifungal Activity
The antifungal activity of triazoles is well-documented. The compound's structure suggests potential efficacy against various fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. Research has shown that similar triazole derivatives demonstrate potent antifungal effects against species such as Candida and Aspergillus .
Anticancer Properties
Triazoles have also been investigated for their anticancer properties. The compound under consideration may induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. Studies on related triazole derivatives have reported significant cytotoxic effects against various cancer cell lines .
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets. The triazole ring may act as a chelating agent for metal ions essential for enzyme function, while the chlorophenyl and trimethoxyphenyl groups could facilitate binding to receptor sites or influence the compound's lipophilicity and membrane permeability .
Case Studies and Research Findings
- Antibacterial Study : A recent study evaluated the antibacterial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Antifungal Evaluation : Another research focused on the antifungal activity of triazoles against Candida albicans. The tested compounds showed significant inhibition at concentrations as low as 25 µg/mL .
- Cytotoxicity Assay : An investigation into the cytotoxic effects of triazole derivatives on human cancer cell lines revealed IC50 values below 30 µM for several derivatives, suggesting potent anticancer potential .
Q & A
Q. Reference :
Advanced: How to resolve contradictions in reported biological activity data for structurally analogous triazole derivatives?
Methodological Answer:
Contradictions often arise from variations in:
- Assay Conditions (e.g., cell line specificity, incubation time).
- Substituent Effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl).
Q. Resolution Strategy :
Standardize Assays : Use common models (e.g., MCF-7 for anticancer activity).
SAR Analysis : Compare IC₅₀ values of analogs (see table below) .
Molecular Docking : Validate target binding (e.g., EGFR kinase) using AutoDock Vina .
Q. Reference :
Advanced: What strategies mitigate instability of the hydrazone moiety during storage?
Methodological Answer:
- Storage Conditions :
- Stabilization Additives : Co-formulate with antioxidants (e.g., 0.1% BHT) or cyclodextrins .
Validation : Monitor degradation via HPLC at 0, 30, and 90 days.
Advanced: How to design derivatives to enhance bioavailability while retaining activity?
Methodological Answer:
Q. Reference :
Advanced: What analytical techniques validate the (E)-configuration of the hydrazone group?
Methodological Answer:
- NOESY NMR : Confirm absence of cross-peaks between the hydrazone proton and the trimethoxyphenyl group, indicative of trans configuration .
- X-ray Crystallography : Resolve dihedral angles between the hydrazone and aryl groups .
- UV-Vis Spectroscopy : Compare λ_max shifts in (E) vs. (Z) isomers (typically Δλ = 15–20 nm) .
Advanced: How to address low reproducibility in triazole cyclization steps?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
